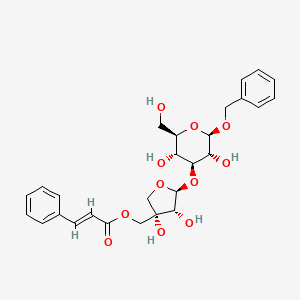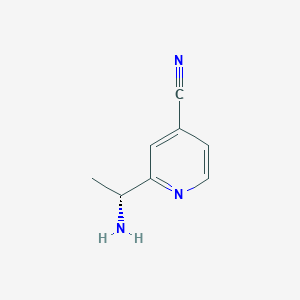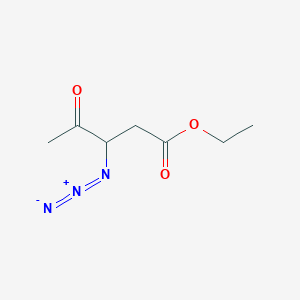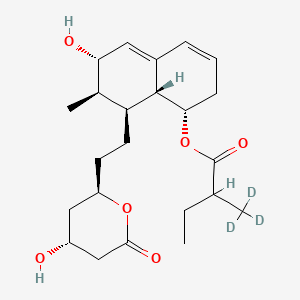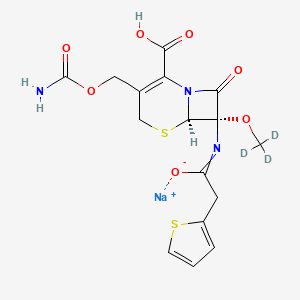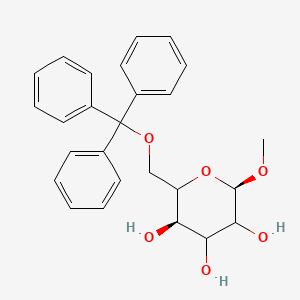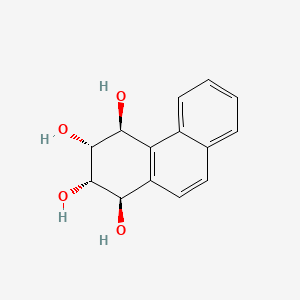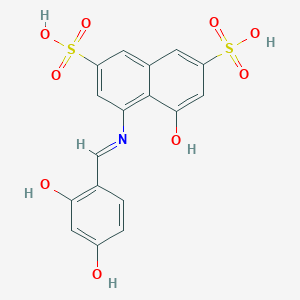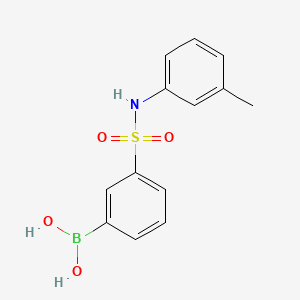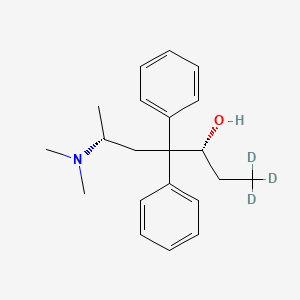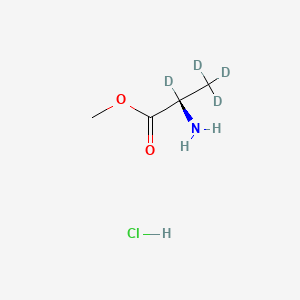
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is a deuterated analog of alanine, an amino acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride typically involves the deuteration of alanine. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in alanine with deuterium atoms using deuterium oxide (D2O) under acidic or basic conditions.
Chemical Synthesis: Starting from deuterated precursors, the compound can be synthesized through a series of chemical reactions, including esterification and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of deuterated reagents in chemical synthesis. The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo compounds, while reduction may produce alcohols.
科学的研究の応用
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications.
作用機序
The mechanism of action of methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride involves its interaction with biological molecules. The deuterium atoms can influence the compound’s metabolic stability and reaction kinetics. The molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Alanine: The non-deuterated analog of the compound.
Deuterated Amino Acids: Other amino acids with deuterium atoms replacing hydrogen atoms.
Uniqueness
Methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride is unique due to its specific deuteration pattern, which can provide distinct advantages in research applications, such as enhanced stability and altered reaction kinetics compared to non-deuterated analogs.
特性
分子式 |
C4H10ClNO2 |
|---|---|
分子量 |
143.60 g/mol |
IUPAC名 |
methyl (2S)-2-amino-2,3,3,3-tetradeuteriopropanoate;hydrochloride |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H/t3-;/m0./s1/i1D3,3D; |
InChIキー |
IYUKFAFDFHZKPI-BVWQQZMUSA-N |
異性体SMILES |
[2H][C@@](C(=O)OC)(C([2H])([2H])[2H])N.Cl |
正規SMILES |
CC(C(=O)OC)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

